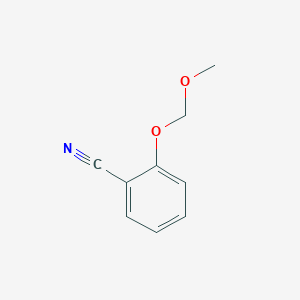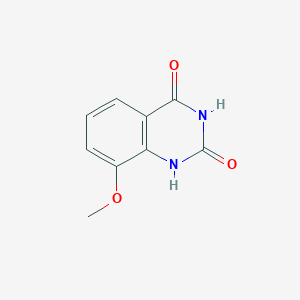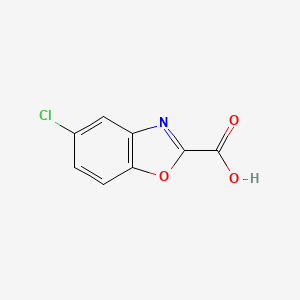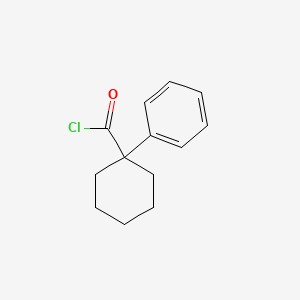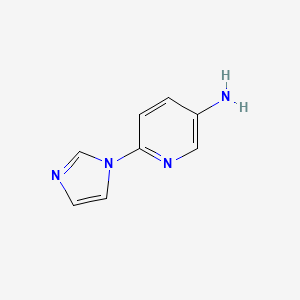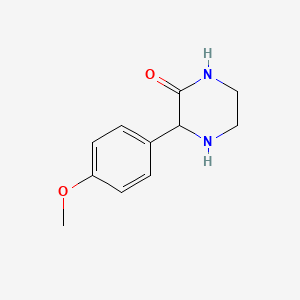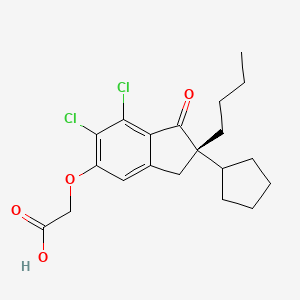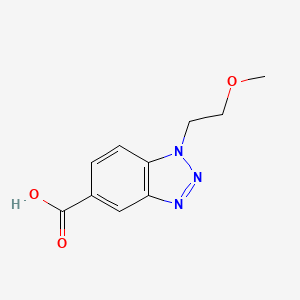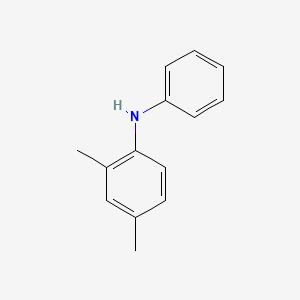
2,4-dimethyl-N-phenylaniline
説明
2,4-Dimethyl-N-phenylaniline is a chemical compound with the CAS Number: 25078-04-0 . It has a molecular weight of 197.28 and is primarily used in scientific research, particularly in the fields of chemistry and material science.
Molecular Structure Analysis
The IUPAC name for 2,4-dimethyl-N-phenylaniline is the same as its common name . The InChI key, a unique identifier for the compound, is also provided .It is stored at room temperature . More specific physical and chemical properties such as solubility, melting point, and boiling point are not provided in the available resources.
科学的研究の応用
Synthesis of Substituted N-Phenylmaleimides
- Scientific Field : Organic Chemistry
- Summary of the Application : This compound is used in the synthesis of substituted N-phenylmaleimides, which are precursors for a Diels–Alder reaction . These precursors are of considerable interest due to their biological properties and use as intermediates in synthesis .
- Methods of Application : The synthesis involves a two-step process from maleic anhydride and a substituted aniline, followed by a Diels–Alder reaction with 2,5-dimethylfuran . This process is designed to be minimally hazardous, environmentally friendly, and energy efficient .
- Results or Outcomes : The experiment exposes students to the green chemistry principles of atom economy, use of safer chemicals, design for energy efficiency, waste reduction, and inherently safer chemistry for accident prevention .
Synthesis of Highly Branched Polyolefins
- Scientific Field : Polymer Chemistry
- Summary of the Application : 2,4-dimethyl-N-phenylaniline is used in the synthesis of highly branched polyolefins using phenyl substituted α-Diimine Ni (II) catalysts .
- Methods of Application : The synthesis involves the use of α-diimine Ni (II) complexes containing bulky phenyl groups . The residue was purified by chromatography on silica gel with petroleum ether/ethyl acetate .
- Results or Outcomes : The polymerization results indicated the possibility of precise microstructure control, depending on the polymerization temperature and types of monomers .
Material Science and Electronic Materials
- Scientific Field : Material Science
- Summary of the Application : 2,4-Dimethyl-N-phenylaniline is used as an organic building block in material science and electronic materials . It is used in the synthesis of small molecule semiconductor building blocks .
- Methods of Application : The specific methods of application can vary greatly depending on the specific semiconductor being synthesized .
- Results or Outcomes : The outcomes can also vary greatly, but the goal is typically to create semiconductors with specific properties for use in electronic devices .
Buchwald–Hartwig Reaction
- Scientific Field : Organic Chemistry
- Summary of the Application : 2,4-dimethyl-N-phenylaniline is used in the Buchwald–Hartwig reaction, a carbon-nitrogen cross-coupling reaction . This reaction is important in organic synthesis as it allows for the introduction of amine linkages in organic molecules .
- Methods of Application : The reaction involves the use of Pd catalysts and a variety of commercially available Pd complexes and ligands . The reaction’s synthetic applicability roots primarily from the inadequacies of typical methods (nucleophilic substitution, reductive amination, etc.) for the synthesis of aromatic C–N bonds .
- Results or Outcomes : The outcomes of this reaction are the formation of C–N bonds, which are abundant in functional groups as well materials, such as pharmaceuticals, agrochemicals, flavors, fragrances, dyes, etc .
Synthesis of Heterocyclic Compounds
- Scientific Field : Organic Chemistry
- Summary of the Application : 2,4-dimethyl-N-phenylaniline is used in the synthesis of heterocyclic compounds . These compounds are key frameworks in several natural products, pharmaceuticals, and other biologically active compounds .
- Methods of Application : The synthesis involves a variety of reactions, including the Buchwald–Hartwig reaction, which is a carbon-nitrogen cross-coupling reaction . This reaction is carried out using Pd catalysts and a variety of commercially available Pd complexes and ligands .
- Results or Outcomes : The outcomes of this reaction are the formation of C–N bonds, which are abundant in functional groups as well materials, such as pharmaceuticals, agrochemicals, flavors, fragrances, dyes, etc .
Synthesis of Small Molecule Semiconductor Building Blocks
- Scientific Field : Material Science
- Summary of the Application : 2,4-Dimethyl-N-phenylaniline is used as an organic building block in the synthesis of small molecule semiconductor building blocks . These semiconductors are used in electronic materials .
- Methods of Application : The specific methods of application can vary greatly depending on the specific semiconductor being synthesized .
- Results or Outcomes : The outcomes can also vary greatly, but the goal is typically to create semiconductors with specific properties for use in electronic devices .
Safety And Hazards
特性
IUPAC Name |
2,4-dimethyl-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11-8-9-14(12(2)10-11)15-13-6-4-3-5-7-13/h3-10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYYRZBQXLCZJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441715 | |
| Record name | 2,4-dimethyl-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-phenylaniline | |
CAS RN |
25078-04-0 | |
| Record name | 2,4-dimethyl-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dimethyldiphenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile](/img/structure/B1354457.png)

![Bicyclo[1.1.1]pentan-2-amine](/img/structure/B1354465.png)
